molecular formula C24H18FNO4 B11274760 2-fluoro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

2-fluoro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

Cat. No.: B11274760
M. Wt: 403.4 g/mol
InChI Key: UXVNHOHTGYPZQF-UHFFFAOYSA-N
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Description

2-fluoro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom, a methoxybenzoyl group, and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative.

    Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced via an acylation reaction using 4-methoxybenzoyl chloride.

    Fluorination: The fluorine atom can be introduced through a nucleophilic substitution reaction using a fluorinating agent such as potassium fluoride.

    Amidation: The final step involves the formation of the amide bond by reacting the intermediate with a suitable amine, such as 2-fluorobenzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium fluoride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-fluoro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-(4-methoxyphenyl)benzamide
  • 2-fluoro-4-methoxybenzyl chloride
  • Methyl 2-fluorobenzoate

Uniqueness

2-fluoro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C24H18FNO4

Molecular Weight

403.4 g/mol

IUPAC Name

2-fluoro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

InChI

InChI=1S/C24H18FNO4/c1-14-18-12-9-16(26-24(28)19-5-3-4-6-20(19)25)13-21(18)30-23(14)22(27)15-7-10-17(29-2)11-8-15/h3-13H,1-2H3,(H,26,28)

InChI Key

UXVNHOHTGYPZQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F)C(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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